

Validation of analytical methods for quantifying (2-Chloro-5-nitrophenyl)methanamine

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Compound of Interest

Compound Name: (2-Chloro-5-nitrophenyl)methanamine

CAS No.: 500590-13-6

Cat. No.: B3268975

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Technical Guide: Analytical Validation for (2-Chloro-5-nitrophenyl)methanamine[1] Executive Summary & Molecule Profile

Target Analyte: **(2-Chloro-5-nitrophenyl)methanamine** CAS: 94600-99-6 Role: Critical Intermediate (Key building block for CNS-active pharmaceutical ingredients, structurally related to Lumateperone precursors).

In the lifecycle of drug development, the quantification of intermediates like **(2-Chloro-5-nitrophenyl)methanamine** requires a balance between throughput, specificity, and regulatory compliance.[1] While mass spectrometry (LC-MS/MS) offers superior sensitivity and titration provides absolute purity, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) remains the industry "Gold Standard" for routine release testing due to its robustness and transferability.

This guide objectively compares the HPLC-UV method against its alternatives and provides a validation framework aligned with ICH Q2(R2) guidelines.

Comparative Analysis: Method Selection Matrix

The following table contrasts the proposed HPLC-UV method against common alternatives.

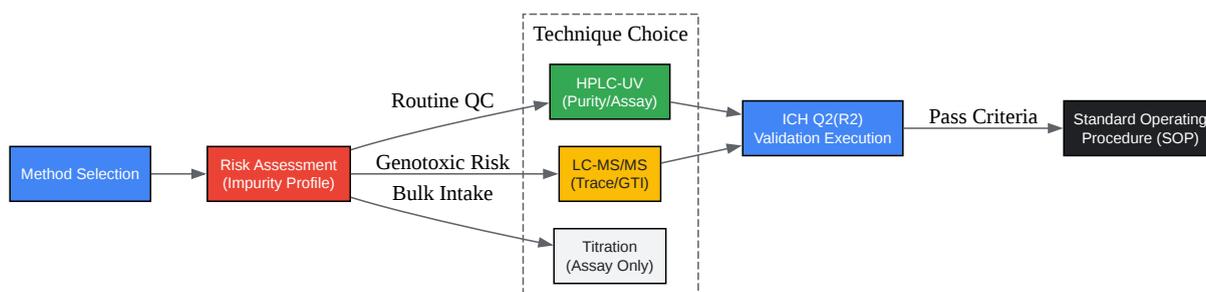
Feature	HPLC-UV (Recommended)	LC-MS/MS	Non-Aqueous Titration
Primary Application	Purity & Assay (Routine QC)	Trace Impurities (GTIs/Nitrosamines)	Bulk Assay (Raw Material In-take)
Specificity	High (Separates impurities)	Very High (Mass discrimination)	Low (Reacts with all basic amines)
Sensitivity (LOD)	~0.05% (Sufficient for organic impurities)	< 1 ppm (Trace level)	N/A (Macro analysis only)
Precision (RSD)	< 1.0%	2.0 - 5.0%	< 0.5%
Cost per Run	Low	High	Very Low
Throughput	High (10-15 min run)	Medium (Equilibration sensitive)	High (Manual or Auto)

Decision Logic for Researchers

- Choose Titration only for raw material acceptance where impurity profiling is not required.
- Choose LC-MS/MS during early development to identify unknown impurities or screen for genotoxic potential (e.g., if nitrosamine formation is a risk due to the secondary amine precursors).
- Choose HPLC-UV for the validated release method. It is the only method that balances the quantification of the main peak with the separation of synthesis by-products.

Visualization: Method Validation Lifecycle

The following diagram illustrates the decision workflow and validation lifecycle based on ICH Q14 (Enhanced Approach) and Q2(R2).



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Figure 1: Analytical Procedure Lifecycle showing the selection pathway based on risk assessment and intended purpose.

Deep Dive: HPLC-UV Method Development

To validate this method successfully, the chromatographic conditions must address the specific chemistry of **(2-Chloro-5-nitrophenyl)methanamine**.

The Chemical Challenge

- **Amine Functionality:** The primary amine ($-\text{CH}_2\text{NH}_2$) is basic ($\text{pK}_a \sim 9.0$). On standard silica columns at neutral pH, this leads to silanol interaction, causing severe peak tailing.
- **Nitro Group:** Provides excellent UV absorption but makes the molecule polar.
- **Chlorine:** Adds some lipophilicity, aiding retention on C18.

Optimized Protocol Conditions

- **Column:** C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 μm .
 - **Why:** End-capping reduces silanol activity, improving peak shape for amines.

- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Why: Acidic pH (~2.0) ensures the amine is fully protonated () and suppresses silanol ionization () rather than (), eliminating tailing.
- Mobile Phase B: Acetonitrile (ACN).
- Gradient:
 - 0-2 min: 5% B (Hold)
 - 2-10 min: 5% -> 60% B (Linear Gradient)
 - 10-12 min: 60% -> 90% B (Wash)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (Nitro aromatic specificity).
- Column Temp: 30°C.

Validation Protocol (ICH Q2(R2) Compliant)

This section details the experimental steps to validate the HPLC-UV method.

Specificity (Stress Testing)

Objective: Prove that the method can separate the analyte from degradants.

- Protocol:
 - Prepare a standard solution (0.5 mg/mL).
 - Subject samples to stress conditions:

- Acid: 0.1N HCl, 60°C, 2 hours.
- Base: 0.1N NaOH, 60°C, 2 hours.
- Oxidation: 3% H₂O₂, RT, 2 hours.
- Inject and calculate Peak Purity using a Diode Array Detector (DAD).
- Acceptance Criteria: Purity angle < Purity threshold; no co-elution with degradants.

Linearity & Range

Objective: Demonstrate proportional response.

- Protocol:
 - Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).
 - Inject in triplicate.
- Acceptance Criteria: Correlation coefficient ()
.

Accuracy (Recovery)

Objective: Confirm the method measures the true value.

- Protocol:
 - Spike known amounts of analyte into a placebo matrix (if drug product) or solvent (if drug substance) at 3 levels (80%, 100%, 120%).
 - Calculate % Recovery = (Observed / Added) × 100.
- Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision

Objective: Verify reproducibility.

- System Precision: 6 injections of the standard. (RSD 1.0%).
- Method Precision: 6 independent preparations of the sample. (RSD 2.0%).^[2]

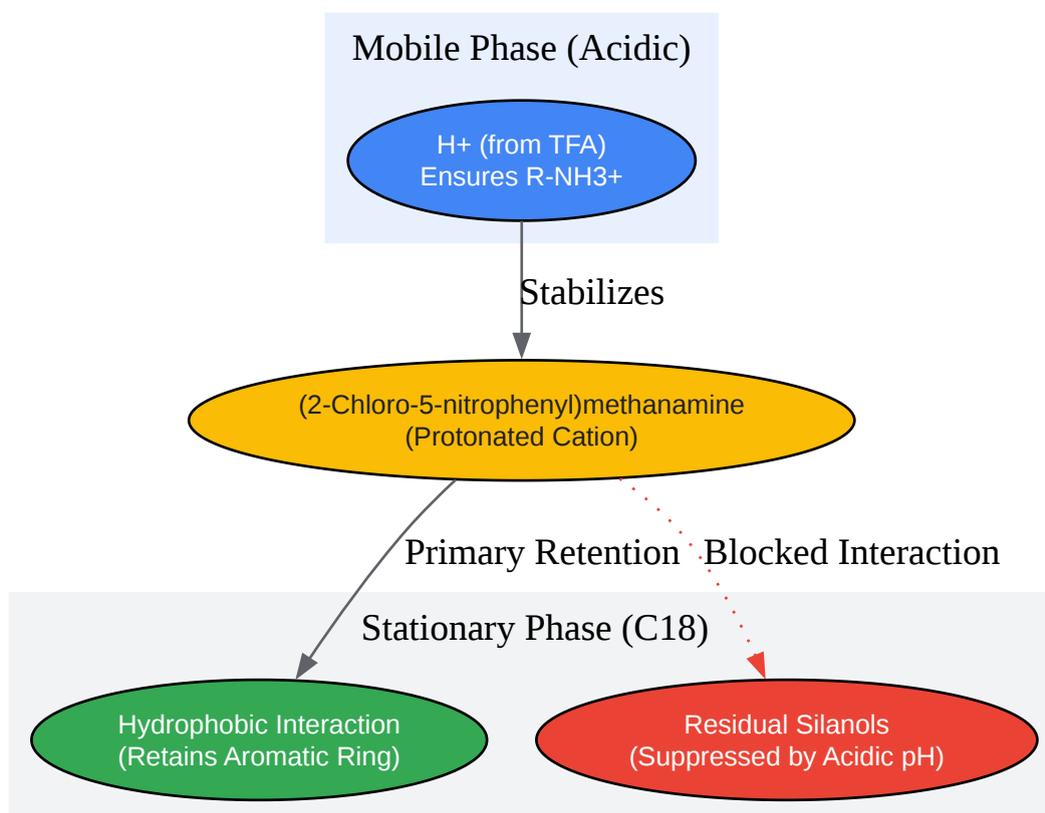
Robustness

Objective: Test reliability under minor variations.

- Variables:
 - Flow rate (± 0.1 mL/min).
 - Column Temperature ($\pm 5^{\circ}\text{C}$).
 - Mobile Phase pH (± 0.2 units).
- Acceptance Criteria: System suitability parameters (Resolution, Tailing Factor) must remain within limits.

Visualizing the Separation Mechanism

The following diagram explains the chemical interactions governing the separation, crucial for troubleshooting during validation.



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Figure 2: Mechanistic view of the separation. Acidic mobile phase prevents amine-silanol interactions, ensuring sharp peaks.

Conclusion

For the quantification of **(2-Chloro-5-nitrophenyl)methanamine**, the RP-HPLC-UV method utilizing an acidic mobile phase and C18 chemistry offers the optimal balance of specificity, accuracy, and cost-effectiveness. While LC-MS/MS is indispensable for trace impurity analysis (particularly nitrosamine screening), HPLC-UV is the robust choice for routine assay and purity testing in a GMP environment.

References

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